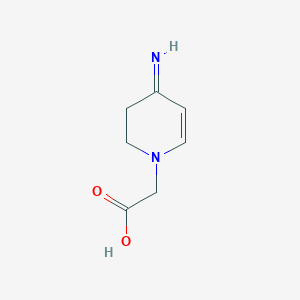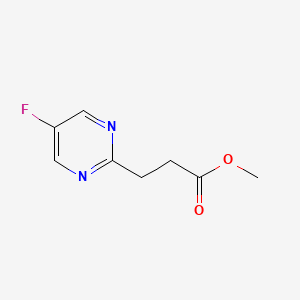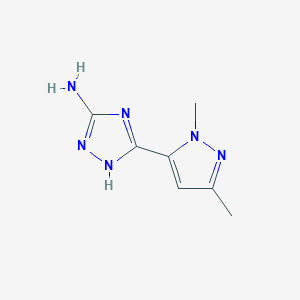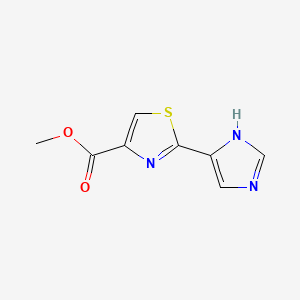
3-(Difluoromethoxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O. It is a derivative of isonicotinonitrile, where a difluoromethoxy group is substituted at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)isonicotinonitrile typically involves the introduction of a difluoromethoxy group to the isonicotinonitrile core. One common method involves the reaction of 3-hydroxyisonicotinonitrile with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of reagents and solvents can be tailored to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
3-(Difluoromethoxy)isonicotinonitrile has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.
Insecticides: It is also investigated for its insecticidal properties, making it a candidate for agricultural applications.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which is relevant in the treatment of pulmonary fibrosis . The compound’s difluoromethoxy group contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinonitrile: A simpler derivative with a nitrile group attached to the pyridine ring.
Difluoromethoxylated Ketones: Compounds with similar difluoromethoxy groups but different core structures.
Uniqueness
3-(Difluoromethoxy)isonicotinonitrile is unique due to its combination of the difluoromethoxy group and the isonicotinonitrile core. This combination imparts specific electronic and steric properties, making it suitable for applications in organic electronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H4F2N2O |
|---|---|
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
3-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-4-11-2-1-5(6)3-10/h1-2,4,7H |
Clé InChI |
BHQPAXUWXDWZCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C#N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)

![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)




![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)


